2,2'-diallyl-4,4'-biphenol CAS 6942-01-4 properties
2,2'-diallyl-4,4'-biphenol CAS 6942-01-4 properties
An In-depth Technical Guide to 2,2'-diallyl-4,4'-biphenol
Abstract: This technical guide provides a comprehensive overview of 2,2'-diallyl-4,4'-biphenol (CAS 6942-01-4), a functionalized biphenol of significant interest in materials science and polymer chemistry. This document delineates its chemical identity, physicochemical properties, a representative synthetic pathway, and detailed spectral characterization. Furthermore, it explores the molecule's inherent reactivity, stemming from its allyl and hydroxyl functionalities, and discusses its current and potential applications in the development of advanced polymers. Safety and handling protocols are also summarized to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel high-performance materials.
Chemical Identity and Structure
2,2'-diallyl-4,4'-biphenol, also known by its IUPAC name 4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol, is a derivative of 4,4'-biphenol.[1][2] The introduction of allyl groups ortho to the hydroxyl functionalities on each phenyl ring imparts unique reactivity, making it a valuable monomer for crosslinking and further chemical modification.[3][4]
The core structure consists of a biphenyl backbone, providing rigidity and thermal stability, which is a desirable trait in high-performance polymers.[5][6] The phenolic hydroxyl groups serve as key reaction sites for polymerization, particularly in the formation of polyethers and polyesters.[7] The allyl groups (prop-2-enyl) are versatile handles for a variety of chemical transformations, including radical polymerization, thiol-ene "click" reactions, and addition-fragmentation chain transfer (AFCT) processes.[4][8]
Table 1: Chemical Identifiers for 2,2'-diallyl-4,4'-biphenol
| Identifier | Value | Source(s) |
| CAS Number | 6942-01-4 | [1] |
| Molecular Formula | C18H18O2 | [1][2] |
| Molecular Weight | 266.34 g/mol | [1] |
| IUPAC Name | 4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol | [1][2] |
| Synonyms | 3,3'-diallylbiphenyl-4,4'-diol, 3,3'-Di-2-propen-1-yl[1,1'-biphenyl]-4,4'-diol | [1] |
| SMILES | C=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O | [1][2] |
| InChI Key | CKKHZUOZFHWLIY-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of 2,2'-diallyl-4,4'-biphenol are crucial for its handling, storage, and application in various chemical processes. While comprehensive experimental data is not widely published, key properties can be inferred from supplier data and computational models.
Table 2: Physicochemical Properties of 2,2'-diallyl-4,4'-biphenol
| Property | Value | Source(s) |
| Appearance | Off-white to light beige powder (inferred from related compounds) | [9] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Refrigerated (0-8 °C recommended) | [10] |
| XLogP3 | 4.5 (Computed) | [1] |
| Hydrogen Bond Donor Count | 2 (Computed) | [1] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | [1] |
| Rotatable Bond Count | 4 (Computed) | [1] |
Synthesis and Manufacturing
The synthesis of 2,2'-diallyl-4,4'-biphenol is not commonly detailed in standard literature. However, a highly plausible and efficient route is via a double Claisen rearrangement of the bis-allyl ether of 4,4'-biphenol. This classic rearrangement reaction is a powerful tool for forming C-C bonds and introducing allyl groups onto phenolic rings.[3] The overall process can be conceptualized in two main stages: etherification of 4,4'-biphenol followed by thermal rearrangement.
Proposed Synthetic Pathway
-
O-Allylation (Etherification): 4,4'-biphenol is first deprotonated with a suitable base (e.g., potassium carbonate or sodium hydroxide) to form the diphenoxide. This nucleophile then undergoes a Williamson ether synthesis with an allyl halide (e.g., allyl bromide or allyl chloride) to yield 4,4'-bis(allyloxy)biphenyl.[11]
-
Claisen Rearrangement: The resulting 4,4'-bis(allyloxy)biphenyl is heated to a high temperature (typically 180-220 °C), often in a high-boiling inert solvent. This induces a concerted[12][12]-sigmatropic rearrangement for each of the two allyl ether moieties. The allyl group migrates from the oxygen atom to the ortho position on the aromatic ring, yielding the final product, 2,2'-diallyl-4,4'-biphenol.[3]
Representative Experimental Protocol
Causality: The choice of a polar aprotic solvent like acetone or DMF in the etherification step facilitates the SN2 reaction by solvating the cation of the base, leaving a highly reactive "naked" phenoxide anion. The subsequent Claisen rearrangement is a thermally driven, intramolecular process; therefore, a high-boiling, non-reactive solvent is chosen to achieve the necessary activation energy without participating in side reactions.
-
Etherification: To a solution of 4,4'-biphenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and allyl bromide (2.2 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 4,4'-bis(allyloxy)biphenyl intermediate. This can be purified by recrystallization if necessary.
-
Claisen Rearrangement: Place the 4,4'-bis(allyloxy)biphenyl intermediate in a flask with a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether).
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to approximately 200 °C for 3-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture. The product can be purified by vacuum distillation to remove the high-boiling solvent, followed by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 2,2'-diallyl-4,4'-biphenol.
Spectral Characterization
Table 3: Predicted Spectroscopic Data for 2,2'-diallyl-4,4'-biphenol
| Technique | Predicted Key Signals and Features |
| ¹H NMR | ~9.0-10.0 ppm (s, 2H): Phenolic -OH protons. ~6.8-7.5 ppm (m, 6H): Aromatic protons on the biphenyl core. ~5.8-6.1 ppm (m, 2H): Internal alkene proton (-CH =CH₂) of the allyl group. ~4.9-5.2 ppm (m, 4H): Terminal alkene protons (-CH=CH₂ ) of the allyl group. ~3.3-3.5 ppm (d, 4H): Methylene protons (Ar-CH₂ -CH=) of the allyl group. |
| ¹³C NMR | ~150-155 ppm: Aromatic carbons attached to the hydroxyl group. ~135-140 ppm: Internal alkene carbon (-C H=CH₂) of the allyl group. ~125-135 ppm: Aromatic carbons of the biphenyl core. ~115-120 ppm: Terminal alkene carbon (-CH=C H₂) of the allyl group. ~30-35 ppm: Methylene carbon (Ar-C H₂-CH=) of the allyl group. |
| FT-IR (cm⁻¹) | ~3200-3500 (broad): O-H stretching of the phenolic groups. ~3050-3100 (sharp): =C-H stretching of the alkene and aromatic groups. ~2850-3000 (sharp): C-H stretching of the methylene groups. ~1640 (sharp): C=C stretching of the allyl group. ~1500-1600 (multiple bands): C=C stretching within the aromatic rings. ~1200-1250 (strong): C-O stretching of the phenol. ~910 & 990 (sharp): Out-of-plane C-H bending of the terminal alkene. |
| Mass Spec (EI) | M⁺ at m/z = 266: Molecular ion peak. Key Fragments: Loss of methyl (m/z 251), loss of allyl (m/z 225), and other fragments characteristic of biphenol structures.[16] |
Reactivity and Potential Transformations
The unique bifunctional nature of 2,2'-diallyl-4,4'-biphenol provides two distinct platforms for chemical reactions: the phenolic hydroxyl groups and the terminal allyl groups. This dual reactivity makes it a highly versatile building block for complex macromolecular architectures.
Reactions of the Phenolic Hydroxyl Groups
The hydroxyl groups are weakly acidic and can be deprotonated to form phenoxides. These phenoxides are excellent nucleophiles, primarily used in nucleophilic aromatic substitution (SNAr) reactions to form poly(arylene ether)s.[6] This is a cornerstone of high-performance polymer synthesis, leading to materials like polysulfones and polyetherketones, which are known for their exceptional thermal and chemical stability.
Reactions of the Allyl Groups
The terminal double bonds of the allyl groups are amenable to a wide range of transformations, most notably those involving radical intermediates.
-
Radical Polymerization/Crosslinking: The allyl groups can participate in radical polymerization, allowing the monomer to be used as a crosslinking agent. This introduces covalent bonds between polymer chains, enhancing mechanical strength, thermal stability, and solvent resistance.[3]
-
Thiol-Ene "Click" Reaction: This highly efficient and orthogonal reaction involves the addition of a thiol across the double bond, initiated by light or a radical initiator. It is a powerful tool for post-polymerization functionalization or for creating well-defined polymer networks.[4]
Applications and Research Interest
The structural features of 2,2'-diallyl-4,4'-biphenol make it a prime candidate for the synthesis of advanced materials. Biphenol-based polymers are widely used as monomers for materials that require high performance, such as polyimides, polyamides, polyesters, and polycarbonates.[7]
-
High-Performance Thermosets: Its ability to be incorporated into a polymer backbone via its hydroxyl groups and subsequently crosslinked through its allyl groups makes it an ideal monomer for creating thermosetting resins. These materials exhibit superior thermal stability, mechanical robustness, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries.[3]
-
Poly(arylene ether) Membranes: Substituted biphenyl diols are used to create advanced membrane materials. For instance, polymers derived from similar monomers are used in the preparation of sulfonated poly(arylene ether ketone)s, which can function as electrolytes in direct methanol fuel cells.[6]
-
Functional Polymer Synthesis: The allyl groups serve as platforms for grafting other molecules onto a polymer backbone, allowing for the fine-tuning of material properties such as solubility, biocompatibility, or optical characteristics.[4]
Safety and Handling
As a research chemical, 2,2'-diallyl-4,4'-biphenol should be handled with appropriate care. While specific toxicological data for this compound is limited, data from related biphenols and functionalized phenols provide guidance for safe handling.[10][17]
-
Hazard Classification: Based on analogous compounds, it may cause skin irritation (H315), may cause an allergic skin reaction (H317), and may be toxic to aquatic life with long-lasting effects (H411).[17] Some related compounds are also listed as causing serious eye irritation (H319) and respiratory irritation (H335).[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][18] Handle only in a well-ventilated area or in a chemical fume hood to avoid breathing dust.[10][12]
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[10] Contaminated work clothing should not be allowed out of the workplace.[17]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Refrigerated storage is recommended.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][18] Avoid release to the environment.[17]
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ResearchGate. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Retrieved February 27, 2026, from [Link]
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ResearchGate. (n.d.). Calculated IR spectra for the most stable monomers for 2,2'-biphenol.... Retrieved February 27, 2026, from [Link]
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- Brzozowski, Z. K., et al. (2025, August 10). Studies on the Synthesis of Polyarylates with Allylic Side Groups. Part 1. Polyarylates from 2,2-bis (3-allyl-4-hydroxyphenyl)propane and Isophthaloyl Chloride.
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Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved February 27, 2026, from [Link]
- Riu, A., et al. (2007). Liquid chromatography/multi-stage mass spectrometry of bisphenol A and its halogenated derivatives. Rapid Communications in Mass Spectrometry, 21(15), 2393-2402.
- Zhang, Y., et al. (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Antioxidants, 11(8), 1481.
- Ishii, R., et al. (2013). Determination of bisphenol A and 4-nonylphenol in media samples for in vitro fertilization by high-performance liquid chromatography with tandem mass spectrometry.
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ResearchGate. (n.d.). DEPT 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved February 27, 2026, from [Link]
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SpectraBase. (n.d.). Biphenyl - Optional[ATR-IR] - Spectrum. Retrieved February 27, 2026, from [Link]
- Feshin, D. B., et al. (2012). Determination of Bisphenol A in Foods as 2,2-bis-(4-(isopropoxycarbonyloxy)phenyl)propane by Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 67(5), 460-465.
- Taschner, R., et al. (2017). Exploring the benefits of β-allyl sulfones for more homogeneous dimethacrylate photopolymer networks. Polymer Chemistry, 8(3), 543-552.
- Google Patents. (n.d.). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
- Hasan, M., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Polymers, 14(7), 1469.
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NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. NIST WebBook. Retrieved February 27, 2026, from [Link]
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